4-Bromobenzo[d]oxazole-2-thiol
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Overview
Description
4-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a thiol group at the 2nd position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzo[d]oxazole-2-thiol can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting product is then brominated to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-Bromobenzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Benzo[d]oxazole-2-thiol: Lacks the bromine atom, resulting in different chemical properties.
4-Chlorobenzo[d]oxazole-2-thiol: Similar structure but with a chlorine atom instead of bromine.
Benzo[d]thiazole-2-thiol: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring
Uniqueness: 4-Bromobenzo[d]oxazole-2-thiol is unique due to the presence of both the bromine atom and the thiol group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H4BrNOS |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
4-bromo-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11) |
InChI Key |
IIAVFYFTLOQXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)O2 |
Origin of Product |
United States |
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